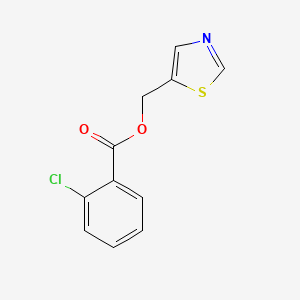

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate is a chemical compound with the molecular formula C11H8ClNO2S and a molecular weight of 253.7 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate typically involves the reaction of 2-chlorobenzoic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with the thiazole derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction temperature is typically maintained between 50-80°C, and the reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Applications De Recherche Scientifique

Agricultural Applications

Insecticide Development

The compound is structurally related to thiamethoxam, a neonicotinoid insecticide. Thiamethoxam acts on nicotinic acetylcholine receptors in pests, leading to paralysis and death. Research indicates that compounds similar to 1,3-thiazol-5-ylmethyl 2-chlorobenzenecarboxylate can be synthesized for use as effective insecticides against a range of agricultural pests .

Case Study: Efficacy Against Pests

In studies evaluating the effectiveness of thiamethoxam, it was found to be effective against both sucking and chewing pests. The compound's rapid absorption and distribution in target organisms suggest that derivatives like this compound could be developed with similar or enhanced efficacy .

Pharmaceutical Applications

Drug Development

Thiazole derivatives have been extensively studied for their potential in drug development. They exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific application of this compound in drug design has not been widely reported but can be inferred based on the properties of related compounds .

Case Study: Anti-inflammatory Properties

Research has demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines. For instance, studies have shown that certain thiazole compounds reduced inflammation markers in animal models, suggesting that this compound may also possess similar therapeutic effects .

Comparative Analysis of Thiazole Derivatives

To better understand the potential applications of this compound, a comparative analysis with other thiazole derivatives is beneficial.

| Compound | Application | Efficacy |

|---|---|---|

| Thiamethoxam | Insecticide | Effective against various pests |

| Clothianidin | Insecticide | Similar mechanism to thiamethoxam |

| Thiazole Derivative A | Anti-inflammatory | Reduced cytokine levels |

| Thiazole Derivative B | Antimicrobial | Effective against bacterial strains |

Mécanisme D'action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules .

Comparaison Avec Des Composés Similaires

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-chlorobenzenecarboxylate group, which imparts distinct chemical and biological properties .

Activité Biologique

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate is a thiazole derivative characterized by its diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The compound's molecular formula is C11H8ClNO2S with a molecular weight of 253.7 g/mol. This article examines the biological activity of this compound by reviewing its mechanisms of action, relevant case studies, and research findings.

Thiazole derivatives exhibit a variety of biological activities due to their ability to interact with multiple biochemical pathways. The specific mechanisms include:

- Antimicrobial Activity : Thiazole derivatives have shown potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Properties : Research indicates that these compounds can inhibit fungal growth by targeting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

- Antiviral Effects : Some thiazole derivatives have demonstrated efficacy in inhibiting viral replication through interference with viral enzymes and host cell interactions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related thiazole compounds:

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives, including this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiazole derivatives against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, significantly outperforming standard antibiotics like Oxytetracycline .

- Antifungal Screening : Another research effort focused on the antifungal activity of thiazole derivatives. Results indicated that certain modifications to the thiazole ring enhanced antifungal potency, suggesting structure-activity relationships that could guide future drug design .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human glioblastoma and melanoma cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest potential applications in cancer therapy .

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-10-4-2-1-3-9(10)11(14)15-6-8-5-13-7-16-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKAQVHKZGNIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CN=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.